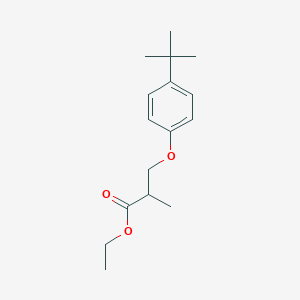
Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate typically involves the esterification of 4-tert-butylphenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanoic acid.
Reduction: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-tert-butylphenoxyacetate
- Ethyl 3-(4-methylphenoxy)-2-methylpropanoate
- Ethyl 3-(4-ethylphenoxy)-2-methylpropanoate
Uniqueness
Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Biological Activity
Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research findings.
Chemical Structure and Properties
This compound features an ester functional group and a phenoxy moiety, which are significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as:
- Enzyme Substrate or Inhibitor : By competing with natural substrates or altering enzyme conformation, it can modulate metabolic pathways.
- Receptor Modulator : It may bind to receptor sites, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth and show efficacy against fungi. This suggests potential applications in developing antimicrobial agents.
Anticancer Properties
Some studies have investigated the anticancer potential of compounds related to this compound. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study tested various phenoxy derivatives against common pathogens, revealing that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and subsequent apoptosis .
- Toxicological Studies :
Data Table: Summary of Biological Activities
Properties
CAS No. |
646064-58-6 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H24O3/c1-6-18-15(17)12(2)11-19-14-9-7-13(8-10-14)16(3,4)5/h7-10,12H,6,11H2,1-5H3 |
InChI Key |
YDSXSSABUPGGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)COC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















